

# Solid Phase Extraction of Endothall in Water: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Endothall*

Cat. No.: *B106541*

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This document provides detailed application notes and protocols for the solid phase extraction (SPE) of **Endothall** from water samples. The methodologies are primarily based on established environmental analytical procedures, such as EPA Method 548.1, and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

**Endothall** is a herbicide used to control aquatic and terrestrial weeds.<sup>[1]</sup> Its presence in water sources is regulated, necessitating sensitive and reliable analytical methods for its detection and quantification.<sup>[1][2]</sup> Solid phase extraction is a widely used technique for the pre-concentration and purification of **Endothall** from aqueous matrices prior to chromatographic analysis.

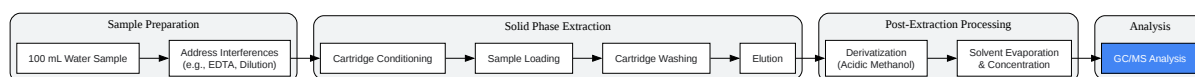
## Quantitative Data Summary

The following table summarizes the quantitative data for **Endothall** recovery using solid phase extraction from various studies. This data is essential for method validation and quality control.

Sorbent	Spiked Concentration (µg/mL)	Recovery (%)	Standard Deviation (%)	Analytical Method	Reference
Ion Exchange	47.6	95.2	2.7	GC/MS	[1][2]
Ion Exchange	49.3	98.6	2.7	GC/MS	[1][2]
Ion Exchange	48.0	96.0	2.7	GC/MS	[1][2]
Ion Exchange	5.18	103.6	-	GC/MS	[1]
Ion Exchange	5.55	111.0	-	GC/MS	[1]
-	-	74.0 - 88.5	-	-	[3]
-	-	71.9 - 118	-	-	[3]

## Experimental Workflow

The following diagram illustrates the general workflow for the solid phase extraction of **Endothall** from water samples.



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Caption: Workflow for **Endothall** analysis using SPE.

## Detailed Experimental Protocol

This protocol is a synthesized methodology based on EPA Method 548.1 and related application notes for the extraction of **Endothall** from drinking water using ion-exchange solid phase extraction cartridges.

## Materials and Reagents

- SPE Cartridges: 500 mg ion-exchange cartridges (e.g., Waters Oasis MAX)[1][4]
- Solvents: Methanol (pesticide grade), Methylene Chloride (pesticide grade), Sulfuric Acid, Sodium Hydroxide[1]
- Reagent Water: Deionized water
- Standards: **Endothall** analytical standard
- Apparatus: SPE vacuum manifold, concentrator/evaporator (e.g., SuperVap), GC/MS system[1][2]

## Sample Preparation

For water samples with high levels of interfering ions such as calcium, magnesium, and sulfate, pre-treatment is necessary to ensure efficient extraction.[5]

- For samples with moderately high levels of these ions, add 186 mg of EDTA per 100 mL of sample.[5]
- For samples with very high sulfate concentrations, dilution of the sample may be required in addition to EDTA addition.[5]

## Solid Phase Extraction Procedure

The following steps should be performed using an automated SPE system or a manual vacuum manifold.

3.1. Cartridge Conditioning The conditioning steps are crucial for the proper functioning of the ion-exchange cartridge.[5]

- Condition the cartridge with 10 mL of Methylene Chloride.
- Condition with 10 mL of Methanol.[2]
- Equilibrate with 10 mL of reagent water.

- Condition with 10 mL of 10% H<sub>2</sub>SO<sub>4</sub> in Methanol.
- Rinse with 10 mL of reagent water.
- Condition with 10 mL of 0.1 N NaOH.
- Rinse with 20 mL of reagent water. Note: Do not allow the cartridge to go dry between conditioning steps.[5]

### 3.2. Sample Loading

- Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/minute.[1][2]
- After the sample has passed through, rinse the sample bottle with deionized water and load the rinse onto the cartridge.

### 3.3. Cartridge Washing

- Wash the cartridge with 10 mL of Methanol.

### 3.4. Drying

- Dry the cartridge by drawing air through it for 5 minutes.[1][2]

### 3.5. Elution

- Elute the cartridge with 8 mL of 10% H<sub>2</sub>SO<sub>4</sub> in Methanol.[2]
- Follow with a second elution using 6 mL of Methylene Chloride.[2]

## Post-Extraction Derivatization and Concentration

For analysis by gas chromatography, **Endothall** must be derivatized to its more volatile dimethyl ester.

- The acidic methanol eluate facilitates the derivatization. The addition of methylene chloride as a co-solvent allows for the formation of the dimethyl ester of **endothall** within 30 minutes with gentle heating (50°C).[6]

- After derivatization, the extract is typically concentrated to a final volume of 1 mL using a nitrogen evaporator (e.g., SuperVap at 40°C and 15 PSI).[1][2]

## Analysis

The final extract is then analyzed by GC/MS. The specific instrument conditions will depend on the system being used, but typical methods involve a capillary column (e.g., RTX 5) and detection in either full scan or selected ion monitoring (SIM) mode.[7]

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